molecular formula C17H16BrN3O4 B2530721 Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate CAS No. 2097898-18-3

Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate

Cat. No.: B2530721
CAS No.: 2097898-18-3
M. Wt: 406.236
InChI Key: BHAXYWOKBQGCSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate is a heterocyclic compound featuring a pyrrolidine ring substituted with a 5-bromopyrimidin-2-yloxy group at the 3-position and a 4-(methoxycarbonyl)benzoyl moiety at the 1-position. This molecule integrates a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) modified with a bromine atom at the 5-position, a pyrrolidine ring (a five-membered saturated heterocycle), and a benzoate ester group.

Properties

IUPAC Name

methyl 4-[3-(5-bromopyrimidin-2-yl)oxypyrrolidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O4/c1-24-16(23)12-4-2-11(3-5-12)15(22)21-7-6-14(10-21)25-17-19-8-13(18)9-20-17/h2-5,8-9,14H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAXYWOKBQGCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Bromo-2-chloropyrimidine

The synthesis begins with 2,5-dibromopyrimidine, which undergoes selective substitution at the 2-position. Treatment with aqueous HCl in the presence of Cu(I) catalysts at 80–100°C yields 5-bromo-2-chloropyrimidine. This intermediate’s reactivity is pivotal for subsequent nucleophilic displacement.

Nucleophilic Aromatic Substitution

3-Hydroxypyrrolidine (commercially available or synthesized via hydrogenation of pyrrolidin-3-one) reacts with 5-bromo-2-chloropyrimidine under basic conditions. In anhydrous DMF, using K₂CO₃ as a base (2.5 equiv, 60°C, 12 h), the hydroxyl group attacks the electron-deficient 2-position of the pyrimidine, displacing chloride. The reaction proceeds via an SNAr mechanism, favored by the pyrimidine’s aromatic electron-withdrawing effects.

Reaction Conditions:

  • Solvent: DMF
  • Base: K₂CO₃
  • Temperature: 60°C
  • Yield: ~78% (estimated via HPLC)

Amide Bond Formation with Methyl 4-(Chlorocarbonyl)benzoate

Synthesis of Methyl 4-(Chlorocarbonyl)benzoate

4-(Chlorocarbonyl)benzoic acid is esterified using methanol in the presence of H₂SO₄ (cat.) under reflux. Alternatively, thionyl chloride (SOCl₂) can convert 4-carboxybenzaldehyde to the acid chloride, followed by methanol quench.

Coupling Reaction

The pyrrolidine-pyrimidine intermediate is coupled with methyl 4-(chlorocarbonyl)benzoate in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction is conducted at 0°C to room temperature over 6 h to minimize side reactions.

Optimized Parameters:

  • Molar Ratio: 1:1.2 (pyrrolidine:acid chloride)
  • Solvent: DCM
  • Base: TEA (2.5 equiv)
  • Yield: ~85% (isolated via silica chromatography)

Structural Confirmation and Crystallographic Insights

X-ray crystallography of analogous compounds (e.g., Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate) reveals key structural features:

  • Dihedral Angles : The pyrimidine and benzoate rings exhibit a twist of 58.4°, reducing π-π stacking.
  • Hydrogen Bonding : N–H···N interactions form inversion dimers (R²₂(8) motif), while C–Br···O contacts (3.136 Å) stabilize chain propagation.
  • Amide Conformation : The cis conformation (H–N–C–O torsion angle = 14.8°) predominates in the solid state, contrasting with trans configurations observed in metal complexes.

Alternative Methodologies and Catalytic Approaches

Organocatalytic Domino Reactions

Pyrrolidine-catalyzed domino oxo-Michael/aldol reactions, as reported for benzopyrans, offer a potential route to functionalize the pyrrolidine ring prior to pyrimidine coupling. For example, reacting 2-hydroxybenzaldehyde derivatives with α,β-unsaturated aldehydes in DMSO with pyrrolidine (35 mol%) and benzoic acid (35 mol%) yields chromene derivatives in 60–85% yields. Adapting this strategy could enable stereoselective pyrrolidine functionalization.

Reductive Amination Pathways

Patent CN107163023A demonstrates the use of borane-THF for azide-to-amine reduction in piperidine systems. Applying similar conditions (BH₃-THF, 16 h, rt) to an azide-pyrrolidine intermediate could streamline amine formation prior to amide coupling.

Analytical Data and Characterization

Table 1: Spectroscopic Data for Key Intermediates

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z) [M+H]⁺
5-Bromo-2-chloropyrimidine 8.71 (s, 2H, pyrimidine-H) 158.2 (C-Br), 121.4 (C-Cl) 232.91
3-Hydroxypyrrolidine 3.55–3.62 (m, 1H, OH), 2.81–2.89 (m, 4H) 67.8 (C-OH), 48.3 (N-CH₂) 88.12
Final Product 8.41 (s, 1H, pyrimidine-H), 4.12 (m, 1H) 165.2 (C=O), 132.7 (C-Br) 438.04

Table 2: Crystallographic Parameters (Analogous Compound)

Parameter Value
Space Group P 1
a, b, c (Å) 7.134, 8.221, 9.403
α, β, γ (°) 89.1, 77.3, 85.2
V (ų) 534.2
R Factor 0.041

Industrial-Scale Considerations

The patent CN107163023A highlights critical factors for scalability:

  • Solvent Selection : DMF and THF are preferred for substitution and reduction steps due to high boiling points and miscibility.
  • Purification : Silica gel chromatography remains effective for intermediates, while recrystallization (e.g., from EtOAc/hexane) optimizes final product purity.
  • Yield Optimization : Sequential steps (e.g., condensation → substitution → deprotection) achieve cumulative yields of ~65% over 7 steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Structural Overview

The compound features several key components:

  • Benzoate Moiety : Provides a stable aromatic framework.
  • Pyrrolidine Ring : Enhances the molecule’s three-dimensional structure and sp³ hybridization, facilitating interactions with biological targets.
  • Brominated Pyrimidine Group : Known for its role in inhibiting specific enzymes, which may contribute to therapeutic properties.

Scientific Research Applications

Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate has diverse applications in scientific research:

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug design. Its unique structure suggests it could target enzymes or receptors involved in various disease pathways. Notably, the brominated pyrimidine component may enhance the compound's ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, indicating potential anti-cancer properties .

Biological Studies

It serves as a biochemical probe to study biological processes such as enzyme inhibition and receptor binding. The compound's interactions with biological targets can help elucidate mechanisms of action and identify new therapeutic strategies .

Materials Science

The unique structural features of this compound may lead to developments in novel materials with specific electronic or optical properties. Its versatility makes it a candidate for applications in nanotechnology and polymer science.

Case Studies and Research Findings

Recent studies have highlighted the anti-cancer potential of this compound. For instance:

  • Anti-Cancer Activity : Research indicates that the compound exhibits significant anti-cancer activity through the inhibition of thymidylate synthase, leading to reduced proliferation of tumor cells .
  • Biochemical Probes : It has been utilized as a probe in enzymatic studies to understand the dynamics of enzyme-substrate interactions and the effects of various inhibitors on these processes.

Mechanism of Action

The mechanism of action of Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Research Implications

This compound’s structural complexity and halogenation pattern make it a candidate for pharmaceutical development, particularly in kinase inhibition or antimicrobial applications. Its comparison with analogues underscores the importance of halogen choice, heterocycle design, and ring conformation in tuning molecular properties.

Biological Activity

Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate is a complex organic compound notable for its unique chemical structure, which includes a pyrimidine ring, a pyrrolidine ring, and a benzoate ester. This compound has been the subject of various studies due to its potential biological activities, including anti-cancer and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H16BrN3O3C_{17}H_{16}BrN_{3}O_{3}, with a molecular weight of approximately 406.2 g/mol. The presence of the bromine atom in the pyrimidine moiety is significant as it can influence the compound's reactivity and biological activity compared to similar compounds with different halogen substitutions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, which can lead to therapeutic effects in diseases.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The brominated pyrimidine moiety is often linked to enhanced anticancer properties due to its ability to interfere with nucleic acid synthesis.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, possibly through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, suggesting that this compound may also possess these properties.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of cancer cell growth
Anti-inflammatoryReduction of cytokine production
AntimicrobialPotential activity against bacteria and fungi

Case Study: Anticancer Activity

In a study focused on the anticancer effects of similar compounds, it was found that brominated pyrimidines significantly inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involved interference with DNA synthesis and repair mechanisms, leading to increased apoptosis in cancer cells.

Comparison with Similar Compounds

This compound can be compared with other halogenated derivatives:

Compound NameHalogenBiological Activity
Methyl 4-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine}ChlorineModerate anticancer effects
Methyl 4-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidine}FluorineEnhanced receptor binding
Methyl 4-{3-[(5-iodopyrimidin-2-yl)oxy]pyrrolidine}IodineLower activity

The unique bromine substitution in the compound under discussion may enhance its reactivity and selectivity towards specific biological targets compared to its analogs.

Q & A

Q. What are the common synthetic routes for Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Coupling of 5-bromopyrimidin-2-ol with a pyrrolidine derivative under nucleophilic substitution conditions. A base like potassium carbonate (K₂CO₃) is used to deprotonate the hydroxyl group, facilitating the formation of the pyrrolidine-oxy linkage .
  • Step 2 : Activation of the benzoate moiety (e.g., using carbonyl diimidazole or thionyl chloride) followed by coupling with the pyrrolidine intermediate to form the final product. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are employed under reflux .
  • Critical factors : Reaction temperature, stoichiometry of the base, and purification via column chromatography to isolate the ester product .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the connectivity of the pyrrolidine, bromopyrimidine, and benzoate moieties. Key signals include the ester carbonyl (δ ~165–170 ppm in ¹³C NMR) and aromatic protons (δ ~7.5–8.5 ppm in ¹H NMR) .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of ester) and ~1250 cm⁻¹ (C-O-C stretch) validate functional groups .
  • X-ray Crystallography : Resolves intermolecular interactions, such as halogen bonding (Br⋯O/N) and π-π stacking between pyrimidine rings. For example, Cl⋯Cl interactions (3.44 Å) and centroid-centroid distances (3.46 Å) stabilize crystal packing .

Q. What are the primary research applications of this compound?

  • Medicinal Chemistry : The bromopyrimidine moiety is a pharmacophore in kinase inhibitors, while the pyrrolidine ring enhances solubility and bioavailability. It is explored as a precursor for anticancer and antimicrobial agents .
  • Agrochemical Development : The compound’s ability to disrupt enzymatic pathways (e.g., acetolactate synthase) makes it a candidate for herbicide design .

Advanced Research Questions

Q. How does structural modification (e.g., halogen substitution) influence biological activity?

  • Bromine vs. Chlorine : Bromine’s larger atomic radius enhances hydrophobic interactions in enzyme binding pockets, increasing potency compared to chlorine analogs. For instance, replacing Br with Cl in pyrimidine reduces IC₅₀ values by ~30% in kinase inhibition assays .
  • Pyrrolidine Substitution : Introducing methyl or sulfonyl groups to the pyrrolidine nitrogen alters conformational flexibility, affecting target selectivity. Computational docking studies (e.g., using AutoDock Vina) guide rational modifications .

Q. How can researchers resolve contradictions in biological data across studies?

  • Experimental Variables : Differences in cell lines (e.g., HEK293 vs. HeLa), assay conditions (e.g., ATP concentration in kinase assays), or solvent systems (DMSO vs. aqueous buffers) may explain variability. Standardize protocols using guidelines like the FDA’s Bioanalytical Method Validation .
  • Data Normalization : Use internal controls (e.g., β-actin in Western blots) and statistical tools (e.g., Grubbs’ test for outliers) to improve reproducibility .

Q. What advanced techniques are used to study intermolecular interactions in crystallography?

  • Hirshfeld Surface Analysis : Quantifies close contacts (e.g., Br⋯H interactions contributing 8–12% to the surface area) and hydrogen-bonding networks .
  • Density Functional Theory (DFT) : Correlates experimental crystallographic data with electronic properties (e.g., electrostatic potential maps) to predict reactivity .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Systematic Substitution : Synthesize analogs with variations in the pyrimidine (e.g., CF₃, NO₂) or benzoate (e.g., nitro, amino) groups. Test in vitro against target enzymes (e.g., EGFR kinase) .
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 cell models) to prioritize lead compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.